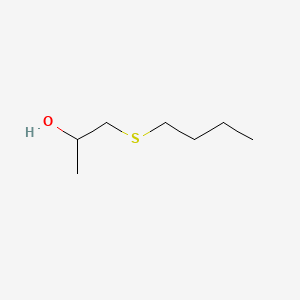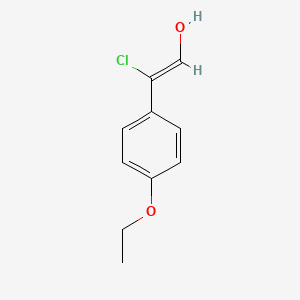
(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol is an organic compound characterized by the presence of a chlorine atom and an ethoxyphenyl group attached to an ethenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol typically involves the reaction of 4-ethoxybenzaldehyde with chloroacetaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product with high selectivity for the Z-isomer. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: 2-chloro-2-(4-ethoxyphenyl)ethanone
Reduction: 2-chloro-2-(4-ethoxyphenyl)ethanol
Substitution: 2-amino-2-(4-ethoxyphenyl)ethenol or 2-thio-2-(4-ethoxyphenyl)ethenol
Wissenschaftliche Forschungsanwendungen
(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-2-chloro-2-(4-methoxyphenyl)ethenol
- (Z)-2-chloro-2-(4-hydroxyphenyl)ethenol
- (Z)-2-chloro-2-(4-methylphenyl)ethenol
Uniqueness
(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research and industrial contexts.
Eigenschaften
Molekularformel |
C10H11ClO2 |
|---|---|
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-7,12H,2H2,1H3/b10-7- |
InChI-Schlüssel |
HBUDMONMFFCMQY-YFHOEESVSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C(=C/O)/Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)
![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
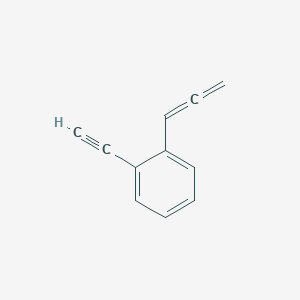
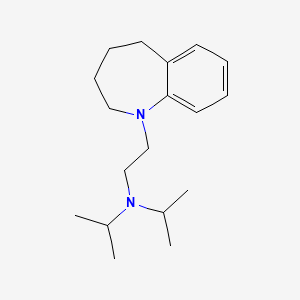
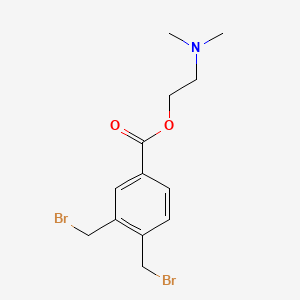
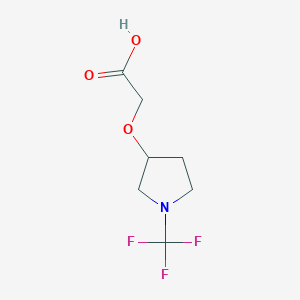


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
![1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one](/img/structure/B13948988.png)
